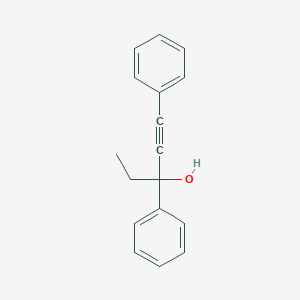

1,3-Diphenylpent-1-yn-3-ol

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C17H16O |

|---|---|

Peso molecular |

236.31 g/mol |

Nombre IUPAC |

1,3-diphenylpent-1-yn-3-ol |

InChI |

InChI=1S/C17H16O/c1-2-17(18,16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3-12,18H,2H2,1H3 |

Clave InChI |

VWWIOXWPPIIOET-UHFFFAOYSA-N |

SMILES |

CCC(C#CC1=CC=CC=C1)(C2=CC=CC=C2)O |

SMILES canónico |

CCC(C#CC1=CC=CC=C1)(C2=CC=CC=C2)O |

Origen del producto |

United States |

Reactivity and Chemical Transformations of 1,3 Diphenylpent 1 Yn 3 Ol

Acid-Catalyzed Reactions

The hydroxyl group of 1,3-Diphenylpent-1-yn-3-ol, being a poor leaving group, requires activation to facilitate substitution or elimination reactions. Acid catalysis provides an effective pathway for this activation, proceeding through either Brønsted or Lewis acids.

Brønsted Acid-Initiated Transformations

Brønsted acids are fundamental in catalyzing reactions of propargylic alcohols like this compound. ntu.edu.sg The reaction is initiated by the protonation of the tertiary hydroxyl group, converting it into a good leaving group, water. This departure generates a tertiary propargylic carbocation, a key intermediate that can be trapped by nucleophiles or undergo rearrangement. ntu.edu.sg

Strong Brønsted acids such as triflic acid (TfOH) have been shown to be effective in promoting reactions in structurally similar systems. rsc.orgrsc.org For instance, in cooperative catalysis with a Lewis acid, TfOH facilitates the formation of a carbocationic intermediate from a related enynol, highlighting its role in initiating the transformation. rsc.org The general mechanism involves the acid protonating the alcohol, which then leaves as water to form a resonance-stabilized carbocation, susceptible to further reaction. rsc.org

Lewis Acid-Promoted Processes

Lewis acids offer an alternative route for the activation of the hydroxyl group by coordinating to the oxygen atom. This coordination enhances the leaving group ability of the hydroxyl moiety. A variety of Lewis acids, particularly transition metal-based acids, are known to catalyze reactions of propargylic alcohols. whiterose.ac.uk

Notable examples in related systems include:

Iron(III) Halides : Catalysts like Iron(III) chloride (FeCl₃) and Iron(III) fluoride (B91410) (FeF₃) have been successfully employed. rsc.orgwhiterose.ac.uk FeF₃, in conjunction with a Brønsted acid, can form a superacid species that activates the alcohol, leading to a propargylic carbocation. rsc.org

Gold(III) Salts : Gold catalysts, such as AuCl₃, are effective in promoting nucleophilic substitution on propargylic alcohols. whiterose.ac.uk These catalysts can activate the alcohol and, in some cases, participate in tandem reactions like nucleophilic substitution followed by cycloisomerization. whiterose.ac.uk

Rearrangement Reactions Involving Propargylic Moieties

The propargylic nature of this compound makes it susceptible to various rearrangement reactions, which are often mediated by the formation of carbocationic or radical intermediates.

Carbocationic Rearrangements

Following acid-catalyzed formation of the propargylic carbocation, rearrangement to a more stable species is a common and often dominant pathway. For an alcohol like this compound, the initial propargylic carbocation is stabilized by both the adjacent alkyne and a phenyl group.

In a closely related system, 1,5-diphenylpent-1-en-4-yn-3-ol, it was observed that the initially formed propargylic carbocation undergoes a resonance rearrangement to a more stable benzylic carbocation. rsc.org This rearrangement is highly favored and dictates the final product structure, preventing the formation of an allene (B1206475) that would result from a direct 1,3-transposition of the hydroxyl group (a Meyer-Schuster type rearrangement). rsc.org A similar rearrangement pathway is highly plausible for this compound, where the carbocation would be stabilized by the adjacent phenyl group.

The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated ketones. whiterose.ac.uk While this pathway is possible, the presence of stabilizing phenyl groups in this compound may favor alternative carbocationic rearrangements. rsc.org

Radical-Mediated Rearrangements

While carbocationic pathways are common, radical-mediated reactions also offer routes for the transformation of propargylic alcohols. These reactions typically involve the generation of a radical at the propargylic position, which can then undergo rearrangement or further functionalization. Although specific examples involving this compound are not prevalent in the reviewed literature, radical-mediated functionalizations of alkenes with alcohols are a known class of reactions, suggesting that under appropriate radical-initiating conditions, the propargylic C-O bond could be targeted. ntu.edu.sg

Reductive Functionalizations

A significant transformation for propargylic alcohols is reductive deoxygenation or dehydroxylation, which replaces the hydroxyl group with a hydrogen atom. This process can be achieved using a cooperative acid catalytic system.

A study on the reductive deoxygenation of 1,5-diphenylpent-1-en-4-yn-3-ol, a structurally analogous enynol, demonstrated a highly efficient method using a combination of FeF₃ (20 mol%), TfOH (10 mol%), and 2-nitrobenzenesulfonylhydrazide (NBSH) as a hydride source. rsc.org The reaction proceeds via the formation of a propargylic carbocation, which then rearranges to a benzylic carbocation before being reduced by NBSH to yield the corresponding 1,4-enyne with high selectivity and a 95% isolated yield. rsc.org

The proposed mechanism involves the generation of a superacid from FeF₃ and TfOH, which facilitates the departure of the hydroxyl group. rsc.org The critical role of each component was confirmed through control experiments, as summarized in the table below.

| Entry | Deviation from Standard Conditions | Result (Yield of Product) |

|---|---|---|

| 1 | Standard Conditions (FeF₃, TfOH, NBSH) | 95% |

| 2 | Without FeF₃ | 70% |

| 3 | Without TfOH | No Reaction |

| 4 | Without NBSH | No Product |

| 5 | TfOH replaced with Acetic Acid | No Reaction |

| 6 | FeF₃ replaced with FeCl₂ | 72% |

| 7 | FeF₃ replaced with FeCl₃ | 70% |

This methodology represents a potent strategy for the reductive functionalization of propargylic alcohols and is expected to be applicable to this compound, leading to the formation of 1,3-diphenylpent-1-yne.

Chemoselective Reductive Deoxygenation Pathways

The tertiary hydroxyl group of propargylic alcohols like this compound can be selectively removed through reductive deoxygenation. These reactions are valuable as they provide access to alkyne and allene structures.

One established method involves the use of hydrosilanes as reducing agents. A novel ruthenium-catalyzed propargylic reduction of tertiary propargylic alcohols with triethylsilane has been shown to produce the corresponding alkynes with high yield and complete selectivity. lookchem.com This reaction represents a significant advancement, as transition-metal-catalyzed propargylic reduction was previously an unknown transformation. lookchem.com The proposed mechanism suggests the formation of a propargylic cation as a reactive intermediate, which is then attacked by a hydride from the activated silane (B1218182). lookchem.com Another approach utilizes trifluoroacetate (B77799) derivatives of tertiary alcohols, which undergo deoxygenation with diphenylsilane (B1312307) in the presence of a radical initiator, yielding the deoxy products in excellent yields. researchgate.net

Catalyst-free deoxygenation is also possible under specific conditions. Proper solvent selection is critical; for instance, the deoxygenation of propargyl alcohols using triethylsilane and a heteropoly acid catalyst (H₃[PW₁₂O₄₀]·nH₂O) demonstrates the importance of the reaction medium in achieving high yields. organic-chemistry.org

Palladium catalysis offers another route for the transformation of propargylic alcohols. While direct deoxygenation is one possibility, related processes include dehydration. Palladium catalysts, in conjunction with tin(II) chloride, have been used for the dehydration of propynyl (B12738560) alcohols.

Table 1: Selected Conditions for Reductive Deoxygenation of Propargylic Alcohols

| Catalyst System | Reducing Agent | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Thiolate-bridged diruthenium complex | Triethylsilane | Tertiary propargylic alcohols | Alkynes | lookchem.com |

| (tBuO)₂ (initiator) | Diphenylsilane | Tertiary propargylic trifluoroacetates | Deoxyalkanes | researchgate.net |

Reductive Carbon-Carbon Bond-Forming Reactions

Reductive C-C bond-forming reactions of propargylic alcohols are powerful tools for building molecular complexity. These transformations often involve the coupling of the propargylic alcohol (or a derivative) with another component, where the hydroxyl group is ultimately replaced by a new carbon-carbon bond in a reductive fashion.

Nickel-catalyzed reductive coupling reactions are prominent in this area. Research has demonstrated that nickel complexes can catalyze the reductive coupling of propargyl alcohols with alkynes, proceeding with excellent control over regiochemistry. acs.orgresearchgate.net These methods can be influenced by both electronic factors of the substrate and steric properties of the supporting ligands. acs.org Similarly, nickel-catalyzed reductive couplings between aldehydes and alkynes, using reducing agents like triethylsilane, are effective for producing allylic alcohols. umich.edursc.org

More recently, chromium catalysis has been developed for the asymmetric reductive coupling of racemic propargylic chlorides with ketones. dicp.ac.cn This enantioconvergent method produces valuable chiral tertiary alcohols containing vicinal stereocenters with high regio-, diastereo-, and enantioselectivity. The reaction is proposed to proceed through a radical-polar crossover mechanism. dicp.ac.cn

Another strategy involves the reductive carboxylation of propargylic alcohols with carbon dioxide. A nickel-catalyzed system has been shown to convert terminal silyl-substituted propargylic alcohols into β,γ-alkynyl carboxylic acids. rsc.org The presence of the silyl (B83357) group was found to be crucial for the reaction's success, likely by stabilizing a key allenyl metal intermediate. rsc.org

Cyclization and Annulation Processes

The unique structure of this compound, featuring both alkyne and hydroxyl functionalities, makes it a versatile precursor for the synthesis of various cyclic and heterocyclic systems.

Dimerization Reactions of Propargylic Alcohols

The dimerization of propargylic alcohols can lead to complex carbocyclic frameworks. Iron(III) chloride has been used to catalyze the dimerization of trisubstituted propargylic alcohols, leading to the formation of highly conjugated indenes. nih.gov A proposed mechanism involves the formation of a propargyl carbocation, which is attacked by a second molecule of the alcohol. This is followed by an intramolecular Friedel–Crafts reaction to yield the indene (B144670) product. nih.gov

Ruthenium complexes also catalyze the dimerization of propargylic alcohols. For instance, [Cp*RuCl(diene)] was found to catalyze the dimerization of 1,1-diphenylprop-2-yn-1-ol, a close analog of this compound, to quantitatively yield an alkylidenebenzocyclobutenyl alcohol. mdpi.com The proposed mechanism involves the formation of a ruthenacycle intermediate. mdpi.com Furthermore, Brønsted acids like HBF₄ are also known to be efficient catalysts for the dimerization of propargylic alcohols. imperial.ac.uk

Table 2: Catalysts for Dimerization of Propargylic Alcohols

| Catalyst | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Iron(III) chloride | Trisubstituted propargylic alcohols | Highly conjugated indenes | nih.gov |

| [Cp*RuCl(diene)] | 1,1-Diphenylprop-2-yn-1-ol | Alkylidenebenzocyclobutenyl alcohol | mdpi.com |

Heterocycle Formation via Cyclization

The reaction of propargylic alcohols with various nucleophiles provides a direct route to a wide range of heterocycles. A notable example is the synthesis of substituted thiazoles. Research has shown that tertiary alcohols bearing both alkene and alkyne groups can react chemoselectively with thioamides in the presence of a calcium(II) triflate catalyst (Ca(OTf)₂) to form functionalized thiazoles in high yields. acs.org The reaction mechanism is believed to proceed through the formation of an allene intermediate, followed by a regioselective 5-exo-dig cyclization. acs.org

Derivatives of this compound are also valuable in synthesizing nitrogen-containing heterocycles like pyridines. For example, (E)-1,5-diphenylpent-4-yn-1-one oxime, a derivative of the parent ketone, undergoes a K₂CO₃-mediated cyclization and rearrangement in glycerol (B35011) to afford 2,6-diphenylpyridin-3-ol in good yield. ijpsonline.comvulcanchem.comijpsonline.comresearchgate.net This transformation highlights how modification of the functional groups within the pentynyl backbone allows for diverse cyclization pathways.

Gold and silver catalysts are also widely employed in cyclization reactions of propargylic alcohols with various protic additives and nucleophiles to generate a range of heterocyclic structures. ethernet.edu.etthegoodscentscompany.comresearchgate.net

Table 3: Examples of Heterocycle Formation

| Starting Material Type | Reagent | Catalyst | Product Heterocycle | Reference |

|---|---|---|---|---|

| Propargyl alcohol with vinyl group | Thioamide | Ca(OTf)₂/Bu₄NPF₆ | Thiazole (B1198619) | acs.org |

Catalysis in the Synthesis and Transformations of 1,3 Diphenylpent 1 Yn 3 Ol

Transition Metal-Catalyzed Systems

Transition metals play a pivotal role in the synthesis and functionalization of propargylic alcohols like 1,3-Diphenylpent-1-yn-3-ol due to their ability to activate the alkyne and alcohol functionalities. researchgate.net These catalytic systems offer efficient and selective pathways for forming and transforming this valuable chemical intermediate.

Nickel-Catalyzed Reactions

Nickel-based catalytic systems are effective for the construction of propargylic alcohols through the coupling of aldehydes or ketones with alkynes. researchgate.netthieme-connect.de Specifically, the synthesis of this compound can be envisioned through the nickel-catalyzed addition of a phenylethynyl organometallic species to 1-phenylpropan-1-one.

Detailed research has demonstrated that nickel-catalyzed reductive coupling reactions between ynoates (alkynoates) and aldehydes can produce allylic alcohols with high regioselectivity. researchgate.net This methodology involves the use of a Ni(0) catalyst, often in the presence of a silane (B1218182) as a reducing agent. The mechanism is believed to proceed through the formation of a nickelacycle intermediate, which then undergoes reductive elimination. While this specific transformation focuses on ynoates, the underlying principle of coupling an alkyne and a carbonyl group is fundamental.

Furthermore, nickel catalysts are central to three-component coupling reactions involving an aldehyde, an alkyne, and an organozinc reagent, which yield allylic alcohols. thieme-connect.de By adapting this strategy, this compound could be synthesized. The development of air-tolerant and robust N-heterocyclic carbene (NHC)-Ni(0) precatalysts has significantly enhanced the practicality of these transformations. researchgate.net The stereochemical outcome of such reactions, particularly in creating chiral centers, can be controlled through the use of chiral ligands, making nickel catalysis a powerful tool for asymmetric synthesis. mit.edu

Iron-Catalyzed Transformations

Iron, being an abundant and non-toxic metal, has emerged as a sustainable catalyst for various organic transformations. cuny.edu A significant advancement in the synthesis of α-diaryl-β-alkynol derivatives, the class to which this compound belongs, is an iron-co-catalyzed one-pot method. sci-hub.se

This process utilizes a combination of a Lewis acid (FeCl₃) and meso-tetraphenylporphyrin iron(III) chloride (FeTPPCl) to catalyze the reaction between a propargyl alcohol and an electron-rich aromatic compound in water at room temperature. sci-hub.se The reaction proceeds in good to excellent yields with a broad substrate scope, demonstrating high step-economy. A plausible mechanism involves the in-situ generation of a propargylic carbocation, which is stabilized by the iron catalyst, followed by nucleophilic attack of the aromatic species. The FeTPPCl catalyst proved to be reusable for up to four cycles with only a minor decrease in yield. sci-hub.se

| Propargyl Alcohol Substrate | Aromatic Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 3-(4-Methoxyphenyl)prop-2-yn-1-ol | N,N-Dimethylaniline | 1,1-Bis(4-(dimethylamino)phenyl)-3-(4-methoxyphenyl)prop-2-yn-1-ol | 95 |

| 3-Ferrocenylprop-2-yn-1-ol | N,N-Dimethylaniline | (1-(3,3-Bis(4-(dimethylamino)phenyl)-3-hydroxyprop-1-yn-1-yl)ferrocene | 81 |

| Prop-2-yn-1-ol | N,N-Dimethylaniline | 1,1-Bis(4-(dimethylamino)phenyl)prop-2-yn-1-ol | 94 |

| 3-Phenylprop-2-yn-1-ol | N,N-Dimethylaniline | 1,1-Bis(4-(dimethylamino)phenyl)-3-phenylprop-2-yn-1-ol | 93 |

Copper-Catalyzed Processes

Copper catalysis is widely used in alkyne chemistry, particularly in coupling reactions. While the direct copper-catalyzed synthesis of this compound is less common, copper catalysts are crucial for synthesizing its precursors and for its subsequent transformations. For instance, the Sonogashira-type cross-coupling of benzoyl chloride with phenylacetylene (B144264), often catalyzed by palladium and a copper co-catalyst, yields 1,3-diphenylprop-2-yn-1-one. rsc.org This alkynone is a direct precursor to this compound via the addition of an ethyl Grignard or organolithium reagent.

In terms of transformations, copper catalysts can facilitate the intermolecular enantioselective decarboxylative propargylic alkylation of propargylic esters with β-keto acids. dicp.ac.cn This reaction provides an efficient route to chiral β-ethynyl ketones. Although this study does not use this compound directly, its esterified derivatives could potentially undergo similar transformations. Moreover, copper-catalyzed aerobic reactions have been reported for the synthesis of 2-arylpyridines from acetophenones and 1,3-diaminopropane, showcasing a potential pathway for the cyclization of derivatives of this compound. ijpsonline.com

Iridium-Catalyzed Alcohol Chemistry

Iridium complexes are highly effective catalysts for reactions involving alcohols, primarily through the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This process involves the temporary oxidation of an alcohol to a carbonyl compound, with the hydrogen being held by the iridium catalyst. The carbonyl compound can then react with a nucleophile, followed by the return of the hydrogen from the catalyst to complete the transformation.

This strategy has been successfully applied to the β-alkylation of secondary alcohols with primary alcohols. researchgate.net For example, iridium complexes have been shown to catalyze the synthesis of 1,3-diphenylpropan-1-ol. While this example involves a saturated product, the underlying principle of activating an alcohol for C-C bond formation is directly relevant to the potential transformations of this compound. Such iridium-catalyzed reactions could enable the alkylation of the secondary carbon bearing the hydroxyl group, leading to more complex molecular architectures without the need for pre-functionalized substrates.

Ruthenium-Catalyzed Reduction (Relevant for related unsaturated ketones)

Ruthenium catalysts are exceptionally versatile in the chemistry of propargylic alcohols, most notably in their isomerization to α,β-unsaturated ketones (enones). researchgate.net This redox isomerization, a type of Meyer-Schuster rearrangement, is an atom-economic transformation that converts tertiary propargylic alcohols like this compound into the corresponding enone, 1,3-diphenylpent-2-en-1-one. nih.govnih.gov

Studies have shown that specific ruthenium complexes, in conjunction with co-catalysts like indium triflate, can isomerize secondary and tertiary propargylic alcohols to provide trans-enones with high selectivity and in good yields. nih.gov The mechanism is proposed to involve a propargylic hydride migration followed by the cleavage of the resulting vinylruthenium intermediate. nih.gov Other ruthenium-catalyzed transformations of propargylic alcohols include their reaction with amines to form enaminoketones and their conversion into highly substituted pyrroles. researchgate.net

| Catalyst System | Reactant(s) | Product Type | Reference |

|---|---|---|---|

| Indenylbis(triphenylphosphine)ruthenium chloride / In(OTf)₃ / CSA | Propargylic Alcohols | α,β-Unsaturated Ketones (Enones) | nih.govnih.gov |

| Ruthenium Dienone Dimer | Propargylic Alcohols | β-Ruthenium-Substituted Enones | acs.org |

| Monomeric Ru(0) with Dienone Ligand | Propargylic Alcohols, Amines | Enaminoketones | researchgate.net |

| Monomeric Ru(0) with Dienone Ligand | 1-Vinylpropargyl Alcohols, Amines | Highly Substituted Pyrroles | researchgate.net |

Organocatalytic Approaches

In addition to metal-based systems, organocatalytic methods provide powerful, metal-free alternatives for the synthesis of chiral propargylic alcohols. Biocatalysis, which uses enzymes as catalysts, is a particularly attractive approach for producing enantiomerically pure compounds.

A notable strategy for obtaining enantiopure propargylic alcohols involves a chemoenzymatic kinetic resolution. acs.org This process begins with a racemic mixture of the propargylic alcohol, such as (±)-1,3-diphenylpent-1-yn-3-ol. An unspecific peroxygenase (UPO) enzyme is used to selectively oxidize one enantiomer of the alcohol to the corresponding ketone (1,3-diphenylpent-1-yn-3-one). The remaining, unreacted alcohol is thus enriched in the other enantiomer. Subsequently, the ketone intermediate can be enantioselectively reduced back to the alcohol using an alcohol dehydrogenase (ADH) enzyme, allowing for the synthesis of either the (R) or (S) enantiomer of the target alcohol in high enantiomeric excess. acs.org This biocatalytic platform offers a green and efficient pathway to valuable chiral building blocks. acs.org

Chiral Organocatalysts for Asymmetric Synthesis

The asymmetric synthesis of chiral propargylic alcohols, including tertiary alcohols structurally related to this compound, is a significant area of research. Chiral organocatalysts, which are metal-free small organic molecules, have emerged as powerful tools for establishing stereocenters with high enantioselectivity.

Prominent among these are chiral phosphoric acids (CPAs) . These Brønsted acids have been effectively utilized in the regio- and enantioselective 1,10-conjugate addition of 2-arylindoles to alkynyl indole (B1671886) imine methides, which are generated in situ from α-(6-indolyl)propargylic alcohols. nih.gov This methodology facilitates the organocatalytic asymmetric 3-allenylation of indoles, producing axially chiral tetrasubstituted allenes. nih.gov In a similar vein, CPAs have catalyzed the asymmetric cascade bicyclization of α-indolyl propargylic alcohols with 2-indolylmethanols, yielding chiral bisindole-fused polycyclic compounds. nih.gov

N-heterocyclic carbenes (NHCs) represent another class of organocatalysts employed in these syntheses. A notable application is the enantioselective benzoin (B196080) reaction between aldehydes and ynones, catalyzed by a chiral NHC. nih.gov This process involves a selective 1,2-addition of the catalytically generated Breslow intermediate to the ynone, affording highly enantioenriched tertiary alkynyl carbinols. nih.gov

Furthermore, chiral ligands are used in conjunction with metal catalysts in what can be considered a cooperative catalytic system. For instance, newly developed chiral biphenyl (B1667301) ligands (BIPOL) have been tested in the Ti(O-i-Pr)₄-catalyzed addition of phenylacetylene to benzaldehyde (B42025) in the presence of ZnMe₂. acs.org This reaction yields the chiral propargylic alcohol (R)-1,3-diphenylprop-2-yn-1-ol with high yield and enantioselectivity. acs.org

| Catalyst/Ligand System | Reactants | Product | Yield (%) | ee (%) | Reference |

| (S)-L5 / Ti(O-i-Pr)₄ / ZnMe₂ | Phenylacetylene, Benzaldehyde | (R)-1,3-Diphenylprop-2-yn-1-ol | 85 | 93 | acs.org |

| Chiral Triazolium Catalyst 37 | Aldehydes, Alkynyl CF₃ Ketones | Trifluoromethylated Tertiary Propargylic Alcohols | - | High | chemrxiv.org |

| Chiral Phosphoric Acid | α-(6-indolyl)propargylic alcohols, 2-arylindoles | Axially Chiral Tetrasubstituted Allenes | - | - | nih.gov |

Acid-Based Organocatalysis

Acid-based organocatalysis, employing strong Brønsted acids that are organic in nature, facilitates various transformations of propargylic alcohols like this compound. These reactions often proceed through the formation of a stabilized propargylic cation.

For example, sulfuric acid has been shown to be an efficient catalyst for the direct nucleophilic substitution of the hydroxyl group in propargylic alcohols. rsc.org This reaction allows for the formation of new carbon-carbon and carbon-oxygen bonds with a variety of nucleophiles under mild conditions, often at room temperature and open to the air. rsc.org

In a more nuanced approach, diphenyl phosphate , a less aggressive Brønsted acid, has been used to catalyze the reaction of tertiary propargylic alcohols with heteroareneboronic acids. rsc.org The regioselectivity of this reaction is dependent on the substituents on the alkyne. When γ-trimethylsilyl-substituted propargylic alcohol is used, the reaction yields tetrasubstituted allenes. rsc.org Conversely, propargylic alcohols with a methylene (B1212753) group at the γ-position produce 1,3-dienes. rsc.org The proposed mechanism involves the in-situ formation of a boronic ester, which is then protonated by the acid to generate an allene (B1206475) intermediate that leads to the final products. rsc.org

Photochemical and Electrochemical Catalysis

The use of light or electricity to drive chemical reactions offers alternative, often milder, pathways for the transformation of this compound and related structures.

Electrochemical catalysis has been applied to the oxidation of propargylic alcohols. A metal-free method has been developed for the synthesis of unique dioxo-orthoester derivatives through the electrochemical oxidation of secondary propargyl alcohols with terminal alkynes. rsc.orgrsc.org This process is believed to proceed via anodic oxidation of the alkyne moiety, followed by orthoesterification. rsc.org In another application, the electrochemical oxidation of sensitive propargylic benzylic alcohols to the corresponding propargyl phenones has been achieved using N-hydroxytetrafluorophthalimide (TFNHPI) as a stable electrochemical mediator. nih.govnih.gov This method is particularly useful for substrates that are prone to decomposition under traditional thermal oxidation conditions. nih.gov Furthermore, an electrochemical, transition-metal-free synthesis of phosphorylated propargyl alcohols has been reported, operating at room temperature in an undivided cell. beilstein-journals.org

Photochemical catalysis provides another avenue for the functionalization of propargylic systems. A dual photoredox catalytic strategy has been developed for the propargylation of aldehydes, using [Cp₂TiCl₂] as a catalyst and an organic dye as a reductant for titanium. mdpi.com While this method synthesizes homopropargylic alcohols, other photochemical methods transform them. For instance, a nickel-catalyzed photoredox strategy enables the reduction of propargyl carbonates (derived from propargylic alcohols) to allenes, using light as the driving force and an amine as the hydrogen source, avoiding the need for metal hydride reagents. rsc.org Additionally, a photoinduced arylative formal 4-endo-dig cyclization of propargyl alcohols has been reported, providing access to strained oxetane (B1205548) scaffolds. researchgate.net

Main Group and Alkaline Earth Metal Catalysis

Catalysts based on earth-abundant main group and alkaline earth metals are attractive due to their lower cost and toxicity compared to many transition metals.

Alkaline earth metals , specifically calcium catalysts, have proven effective in the synthesis of thiazoles. Calcium(II) triflate (Ca(OTf)₂) catalyzes the chemo- and stereoselective reaction of pent-1-en-4-yn-3-ol derivatives with thioamides. nih.gov This protocol allows for the high-yielding synthesis of functionalized thiazoles and exhibits time-dependent formation of kinetic versus thermodynamic products. nih.gov For example, the reaction of (E)-3-(4-ethoxyphenyl)-1,5-diphenylpent-1-en-4-yn-3-ol with thiobenzamide (B147508) initially forms a kinetic product which then converts to the thermodynamically more stable, fully conjugated thiazole (B1198619). nih.gov

| Substrate | Thioamide | Catalyst | Product | Yield (%) | Time | Reference |

| (E)-1,5-diphenyl-3-(p-tolyl)pent-1-en-4-yn-3-ol | Thiobenzamide | Ca(OTf)₂ | Fully conjugated thiazole | 81 | - | nih.gov |

| (E)-1,5-diphenyl-3-(thiophen-2-yl)pent-1-en-4-yn-3-ol | Thiobenzamide | Ca(OTf)₂ | Fully conjugated thiazole | 80 | 2 h | nih.gov |

| (E)-3-(4-ethoxyphenyl)-1,5-diphenylpent-1-en-4-yn-3-ol | Thiobenzamide | Ca(OTf)₂ | Kinetic thiazole product | 86 | 25 min | nih.gov |

Main group metals also play a significant role in the catalysis of propargylic alcohol reactions. Aluminum -based Lewis acids are known to promote the formation of stabilized carbocations from propargylic alcohols. semanticscholar.org For instance, Al(OTf)₃ has been used for the direct nucleophilic displacement of the hydroxyl group in activated systems. semanticscholar.org In the realm of asymmetric synthesis, aluminum-catalyzed alkylations of pyridyl-substituted ynones with dialkylzinc reagents, promoted by chiral amino acid-based ligands, afford tertiary propargyl alcohols with excellent enantioselectivity. acs.orgnih.gov

Boron -based catalysts are also noteworthy. Perfluorophenylboronic acid has been shown to catalyze the cross-coupling reaction of tertiary propargylic alcohols with hetero-areneboronic acids to produce valuable benzo[b]thiophene and cyclopenta[a]indene (B11921763) derivatives. chemrxiv.org Boron trichloride (B1173362) (BCl₃) has been employed for the regioselective allylation of propargyl alcohols, and BF₃·Et₂O is a common catalyst for various propargylic substitution reactions. semanticscholar.orgnih.gov Chiral organoboron catalysts, derived from aminophenol compounds, can promote the highly enantioselective addition of a silyl-protected propargyl moiety to trifluoromethyl ketones. nih.gov

Silicon -based reagents can also be involved in catalytic cycles. A novel strategy driven by a retro-Mukaiyama aldol (B89426) reaction enables the regeneration of silicon catalysts for the formal hydroformylation of alkynes with aldehydes. rsc.org This involves the in-situ generation of a propargyl silyl (B83357) ether intermediate. rsc.org

Mechanistic Elucidation of 1,3 Diphenylpent 1 Yn 3 Ol Chemistry

Investigation of Reaction Intermediates

The chemistry of 1,3-diphenylpent-1-yn-3-ol under acidic conditions is dominated by the formation of carbocationic intermediates. The initial step in many of its reactions is the protonation of the hydroxyl group, followed by the elimination of a water molecule to generate a tertiary propargylic carbocation. This intermediate is a key branching point for various reaction pathways.

The generated propargylic carbocation is in resonance with an allenic carbocation. However, due to the presence of the phenyl group at the carbinol carbon, a rearrangement to a more stable benzylic carbocation is highly favored. This benzylic carbocation is a critical intermediate that dictates the final product distribution in many reactions. The formation of unstable carbocationic intermediates is a known challenge in the reactions of aryl-propargyl alcohols. researchgate.net

In acid-catalyzed reactions, such as the Meyer-Schuster rearrangement, the key intermediate is a protonated allene (B1206475), or allenol, which rapidly tautomerizes to the final α,β-unsaturated ketone. wikipedia.orgorganicreactions.org For tertiary propargylic alcohols like this compound, the formation of an ion-dipole pair intermediate has been suggested, which then undergoes nucleophilic attack by a solvent molecule like water in the rate-determining step. osti.gov

In some transition-metal-catalyzed reactions, other types of intermediates are proposed. For instance, in ruthenium-catalyzed dimerizations of similar 1,1-diphenylpropargyl alcohols, a ruthenacycle has been proposed as a key intermediate. mdpi.com There is also evidence for the formation of propargyl radical intermediates in certain copper-catalyzed aerobic oxidations of propargyl alcohols. nih.gov

Direct observation of these transient species is challenging. However, studies on analogous systems using nuclear magnetic resonance (NMR) spectroscopy in superacidic media (e.g., FSO₃H in SO₂ClF) have successfully characterized tertiary propargylic cations. acs.org These studies provide strong evidence for the existence and structure of such intermediates. acs.orgbeilstein-journals.org

| Reaction Type | Proposed Key Intermediates | Supporting Evidence/Analogy |

| Acid-Catalyzed Rearrangement | Propargylic/Allenic Carbocation, Benzylic Carbocation, Allenol | Meyer-Schuster rearrangement mechanism wikipedia.orgosti.gov, NMR studies in superacids acs.org, Studies on related en-yn-ols beilstein-journals.org |

| Ru-catalyzed Dimerization | Ruthenacycle, Hydrido(vinyl) Complex | Deuterium labeling experiments on 1,1-diphenylpropargyl alcohol mdpi.com |

| Cu-catalyzed Aerobic Oxidation | Propargyl Radical, Allenyl Radical | Trapping experiments and computational studies on related systems nih.gov |

| SN1-type Substitution | Chiral Propargylic Cation (Ion Pair) | Stereoconvergent reactions of related propargylic acetates acs.orgrsc.org |

Pathway Analysis and Determination of Rate-Limiting Steps

The reaction pathways of this compound are highly dependent on the reaction conditions, particularly the type of catalyst and solvent used.

A primary pathway for tertiary propargylic alcohols under acidic catalysis is the Meyer-Schuster rearrangement , which leads to the formation of an α,β-unsaturated ketone. wikipedia.orgorganicreactions.org The generally accepted mechanism involves three main steps:

Rapid protonation of the hydroxyl group.

A slow, rate-determining 1,3-shift of the protonated hydroxyl group to form a protonated allene.

Rapid tautomerization to the enone followed by deprotonation. wikipedia.org

Kinetic studies on the Meyer-Schuster rearrangement of related tertiary arylpropargyl alcohols have shown inverse solvent isotope effects (kH₂O/kD₂O < 1), suggesting that the nucleophilic attack of water on an ion-dipole intermediate is the rate-determining step. osti.gov

A competing pathway, especially for tertiary propargylic alcohols, is the Rupe rearrangement . This reaction proceeds through an enyne intermediate to yield α,β-unsaturated methyl ketones, although this is more common for terminal alkynes. wikipedia.org

In rhodium-catalyzed heteroannulation reactions of propargylic alcohols, kinetic isotope effect studies have indicated that the C-H bond cleavage can be the rate-limiting step. chemrxiv.org Similarly, in certain aldol (B89426) reactions leading to tertiary propargylic alcohols, enolate formation has been identified as the turnover-limiting step through kinetic monitoring. rsc.org

The table below summarizes potential rate-limiting steps for reactions involving tertiary propargylic alcohols based on studies of analogous systems.

| Reaction Pathway | Proposed Rate-Limiting Step | Method of Determination | Reference/Analogy |

| Meyer-Schuster Rearrangement | 1,3-shift of the protonated hydroxyl group / Nucleophilic attack of H₂O | Isotope effect studies (kH₂O/kD₂O) | wikipedia.orgosti.gov |

| Rh-catalyzed Heteroannulation | C-H bond cleavage | Kinetic Isotope Effect (kH/kD) | chemrxiv.org |

| Asymmetric Aldol Reaction | Enolate formation | Kinetic monitoring of deuterated vs. non-deuterated starting materials | rsc.org |

Computational Chemistry and Theoretical Modeling (e.g., Density Functional Theory Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of propargylic alcohols. mdpi.comnih.gov Although specific DFT studies on this compound are not widely published, extensive research on analogous systems provides significant insights.

DFT calculations have been employed to:

Investigate Reaction Pathways: For the coupling of CO₂ with propargylic alcohols, DFT calculations have mapped out the Gibbs free energy profiles for competing pathways, explaining catalyst selectivity. nih.gov The calculations can distinguish between stepwise radical-mediated and concerted cycloaddition mechanisms. mdpi.com

Characterize Transition States: In the Meyer-Schuster rearrangement, DFT can model the transition state of the 1,3-hydroxyl shift, helping to understand the factors that control the activation barrier.

Predict Stereoselectivity: For the enantioselective addition of alkynes to aldehydes, DFT calculations have been used to model the transition states involving chiral ligands, successfully predicting the observed stereochemical outcomes. nih.gov

Elucidate Intermediate Structures and Stability: DFT calculations support the preferential formation of benzylic carbocations over propargylic or allenic counterparts in related systems due to higher stability. They can also model the geometry of intermediates, such as the preferred conformation of chiral propargylic cations, which explains the diastereoselectivity of their reactions. acs.org

For example, in the study of the intramolecular hydroamidation of propargylic ureas, DFT calculations at the ωB97XD level of theory suggested that a base-mediated isomerization to an allenamide intermediate is the most feasible reaction pathway. researchgate.net In another study on the catalytic asymmetric synthesis of CF₃-substituted tertiary propargylic alcohols, DFT calculations were used alongside experimental data to shed light on the bifunctional role of the catalyst complex. rsc.org

These examples highlight the power of DFT to provide a detailed, atomistic understanding of reaction mechanisms, complementing experimental observations.

Application of Spectroscopic Techniques in Mechanistic Studies

Spectroscopic methods are vital for the mechanistic investigation of reactions involving this compound, from tracking reaction progress to identifying transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Product Characterization: ¹H and ¹³C NMR are routinely used to determine the structure and stereochemistry of the final products of reactions, such as the E/Z configuration of α,β-unsaturated ketones formed in Meyer-Schuster rearrangements. researchgate.net

Intermediate Observation: Low-temperature NMR spectroscopy in superacidic media has been instrumental in the direct observation and characterization of stable carbocations generated from tertiary propargylic alcohols. acs.org For example, significant downfield shifts in ¹³C NMR spectra are indicative of the formation of a carbenium ion. beilstein-journals.org Nuclear Overhauser effect (NOE) experiments can provide information about the preferred conformation of these cationic intermediates in solution. acs.org

Kinetic Analysis: Time-resolved NMR can monitor the disappearance of reactants and the appearance of products, providing data for kinetic analysis and the determination of rate laws. rsc.org

Infrared (IR) Spectroscopy:

In-situ Reaction Monitoring: Attenuated Total Reflectance (ATR)-IR spectroscopy is a powerful technique for real-time, in-situ monitoring of reactions in solution. researchgate.netnih.gov It allows for the tracking of concentrations of reactants, intermediates, and products by observing their characteristic vibrational bands (e.g., C=O stretch of a ketone product, -OH stretch of the starting alcohol). This provides valuable kinetic data without the need for sampling. mdpi.com For example, the kinetics of the coupling of propargylic alcohols with CO₂ have been studied in detail using this method. nih.gov

Mass Spectrometry (MS):

Intermediate Trapping: MS, particularly when coupled with techniques like electrospray ionization (ESI), can be used to detect and identify reaction intermediates that have been trapped or are stable enough to be observed in the gas phase.

The following table provides examples of characteristic spectroscopic data for compounds structurally related to this compound and its potential reaction products.

| Compound Type | Spectroscopic Technique | Characteristic Signals/Observations | Reference/Analogy |

| Tertiary Propargylic Alcohol | ¹³C NMR | Carbinol carbon (C-OH) signal typically in the range of 65-75 ppm. | ucl.ac.uk |

| α,β-Unsaturated Ketone | ¹H NMR | Olefinic protons with characteristic coupling constants for E/Z isomers. | researchgate.net |

| α,β-Unsaturated Ketone | IR | Strong C=O stretching band around 1650-1680 cm⁻¹. | General IR data |

| Carbocation Intermediate | ¹³C NMR (in superacid) | Significant downfield shift of the cationic carbon (e.g., >200 ppm). | beilstein-journals.org |

| Reaction Kinetics | In-situ ATR-IR | Changes in the intensity of characteristic vibrational bands over time. | researchgate.netnih.gov |

Stereochemical Aspects and Enantiomeric Control in 1,3 Diphenylpent 1 Yn 3 Ol Chemistry

Strategies for Enantioselective Synthesis

The enantioselective synthesis of chiral propargylic alcohols, including 1,3-diphenylpent-1-yn-3-ol, is a significant focus in organic synthesis due to their versatility as intermediates. nih.gov The primary approach to achieving enantioselectivity is through the asymmetric addition of an alkyne to an aldehyde. nih.govacs.org This transformation can be catalyzed by various chiral metal complexes and organocatalysts.

One prominent strategy involves the use of zinc-based catalysts. For instance, the combination of a ProPhenol ligand and a dialkylzinc reagent has been shown to effectively catalyze the asymmetric addition of alkynes to aldehydes, yielding chiral propargylic alcohols in high yields and enantioselectivities. nih.gov Another effective catalyst system employs a combination of BINOL (1,1'-bi-2-naphthol), Ti(OiPr)4, and Et2Zn for the enantioselective alkynylation of aldehydes. The following table summarizes the results for the synthesis of a related propargylic alcohol using different chiral ligands with a zinc-based catalyst system.

| Entry | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | (S)-BINOL | 85 | 92 |

| 2 | (+)-N-Methylephedrine | 90 | 88 |

| 3 | ProPhenol | 92 | 95 |

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of chiral 1,4-enynes from propargyl alcohols. researchgate.net Highly acidic chiral N-triflyl phosphoramide (B1221513) catalysts have demonstrated high reactivity and selectivity in these transformations. researchgate.net

Diastereoselectivity in Multi-Stereocenter Formation

When this compound or its derivatives undergo reactions that introduce a new stereocenter, the control of diastereoselectivity becomes crucial. For instance, in the synthesis of complex molecules, the existing stereocenter at C3 can direct the stereochemical outcome of subsequent reactions.

The intramolecular Pauson-Khand reaction of chiral propargylic alcohol-based en-ynes, which can be derived from compounds like this compound, proceeds with high diastereoselectivity. acs.orgnih.gov The chiral information from the propargylic alcohol is efficiently transferred to the resulting bicyclic products. acs.org The bulkiness of the substituents at the propargylic position and on the alkyne has been shown to be important for achieving high diastereoselectivity. nih.gov

Control of Geometric Isomerism in Reaction Products

While this compound itself does not exhibit geometric isomerism, its reaction products can. For example, reduction of the alkyne moiety can lead to the formation of alkenes, where E/Z isomerism is possible. The choice of reducing agent and reaction conditions can control the stereochemical outcome. For instance, catalytic hydrogenation using Lindlar's catalyst typically affords the cis-alkene, while dissolving metal reductions, such as with sodium in liquid ammonia, generally yield the trans-alkene.

Determination of Absolute and Relative Stereochemistry

Determining the absolute and relative stereochemistry of this compound and its derivatives is essential for characterizing the products of stereoselective syntheses. Several analytical techniques are employed for this purpose.

X-ray Crystallography: This is considered the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. researchgate.netnih.gov

Chiroptical Methods: Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of optically active compounds in solution. nih.govacs.org By comparing experimental CD spectra with those predicted by quantum chemistry calculations, the absolute configuration can be confidently assigned. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of chiral derivatizing agents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can be used to determine the absolute configuration of chiral alcohols. researchgate.net The formation of diastereomeric esters allows for the differentiation of the enantiomers by NMR. The chemical shifts of specific protons in the diastereomers can be correlated to the absolute configuration. researchgate.net

The following table outlines the common methods for stereochemical determination.

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| X-ray Crystallography | Diffraction of X-rays by a single crystal | Provides unambiguous 3D structure | Requires a suitable single crystal |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light | Applicable in solution, sensitive to conformation | May require computational support for absolute configuration assignment |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra | Does not require crystallization | Requires a chiral derivatizing agent and can be complex to interpret |

Applications in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

1,3-Diphenylpent-1-yn-3-ol is a potent starting material for synthesizing intricate molecular structures, ranging from substituted heterocycles to highly functionalized acyclic systems.

The electrophilic propargylation of electron-rich aromatic compounds, particularly indoles, is a fundamental method for creating valuable C3-substituted indole (B1671886) derivatives. Propargylic alcohols like this compound can serve as the electrophilic partner in these reactions, typically under Lewis acid catalysis. The reaction proceeds through the acid-catalyzed formation of a stabilized propargyl-allenyl carbocation intermediate, which is then attacked by the nucleophilic indole at the C3 position.

While this method is effective, the use of tertiary propargylic alcohols can sometimes be challenging due to the propensity of these substrates to form stable allenium ions in acidic conditions, which can lead to side products. researchgate.net Nevertheless, with careful selection of catalysts and reaction conditions, the desired propargylated indoles can be obtained. A variety of Lewis acids have been employed to facilitate this transformation. researchgate.net

Table 1: Representative Catalysts for Propargylation of Indoles

| Catalyst Type | Examples | Reference |

|---|---|---|

| Lewis Acids | Al(OTf)₃, Yt(OTf)₃, Bi(OTf)₃ | researchgate.net |

| Superacids | Zeolites, PTSA | researchgate.net |

The structure of this compound is well-suited for conversion into conjugated enynes, which are important structural motifs in natural products and materials science. rsc.org One prominent method is the reductive deoxygenation of related 1-en-4-yn-3-ol systems, which proceeds through a propargylic carbocation intermediate that rearranges to a more stable benzylic cation before elimination. rsc.org This suggests that this compound can be strategically converted into enyne structures. A plausible pathway involves initial dehydration to form a transient enyne, which can then undergo further controlled reactions.

Furthermore, oxidation of the tertiary alcohol to the corresponding ketone yields a 1,3-diphenyl-1-yn-3-one. These conjugated ynones are themselves versatile intermediates that can be transformed into a variety of conjugated polyenes through subsequent olefination or reduction reactions. scribd.com

The oxidation of the tertiary alcohol in this compound provides direct access to 1,3-diphenylpent-1-yn-3-one. This transformation is a standard procedure in organic synthesis, often accomplished using reagents like manganese dioxide (MnO₂) or other common oxidants. researchgate.netthieme-connect.de

The resulting ynone is a valuable intermediate. It can undergo selective reduction to afford various functionalized products. For instance, asymmetric transfer hydrogenation can selectively reduce the ketone or the alkyne, depending on the catalyst and conditions, leading to chiral propargylic alcohols or α,β-unsaturated ketones (enones). researchgate.net Further reduction can yield functionalized alkenes or fully saturated ketones, which are staple building blocks in organic synthesis. nih.gov

The scaffold of this compound is an excellent starting point for the synthesis of various heterocyclic systems. The ynone derived from its oxidation can react with binucleophiles to generate heterocycles. For example, reaction with ammonium (B1175870) acetate (B1210297) or other nitrogen sources can lead to the formation of highly substituted pyridines. ijpsonline.comijpsonline.com

Similarly, research has shown that related en-yn-ol structures can react with thioamides in the presence of catalysts like calcium triflate (Ca(OTf)₂) to produce highly functionalized thiazoles. acs.org This suggests a viable pathway for this compound to act as a precursor for sulfur-containing heterocycles. Additionally, propargylic alcohols are known precursors for the synthesis of furans through metal-catalyzed cycloisomerization reactions, often involving gold or other transition metals that activate the alkyne for nucleophilic attack by the hydroxyl group. ethernet.edu.et

Role as a Precursor for Diverse Organic Scaffolds

The synthetic versatility of this compound establishes it as a valuable precursor for a wide range of organic scaffolds. Its ability to be transformed into key intermediates such as ynones, enynes, and propargyl-allenyl cations allows for divergent synthesis strategies.

A notable example of its utility is in tethered reactions. A related compound, 1,5-diphenylpent-1-yn-3-ol, has been used to create silicon-tethered 1,7-enynes. drexel.edu In this strategy, the hydroxyl group serves as an anchor point for a temporary silicon tether, which brings the alkyne and another reactive moiety into proximity for complex intramolecular cycloisomerization reactions. drexel.edu This highlights how this compound can be employed to set up advanced, complexity-building transformations.

The combination of its accessible reaction pathways—including oxidation, reduction, substitution, and participation in cyclizations—makes it a powerful tool for generating molecular diversity from a single, well-defined starting material.

Table 2: Key Synthetic Transformations of this compound

| Reaction Type | Reagents/Catalysts | Product Class |

|---|---|---|

| Propargylation | Indole, Lewis Acid (e.g., Al(OTf)₃) | Propargylated Indoles |

| Oxidation | MnO₂, CrO₃, etc. | Ynones |

| Reductive Deoxygenation | FeF₃, TfOH, NBSH | Conjugated Enynes |

| Cycloisomerization | Au(I), Pt(II) catalysts | Furans |

| Condensation (from ynone) | Ammonium Acetate | Pyridines |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,3-Diphenylpent-1-yn-3-one |

| 1,5-Diphenylpent-1-en-4-yn-3-ol |

| Aluminum triflate (Al(OTf)₃) |

| Ytterbium triflate (Yt(OTf)₃) |

| Bismuth triflate (Bi(OTf)₃) |

| p-Toluenesulfonic acid (PTSA) |

| Amberlite IR-120H |

| Manganese dioxide (MnO₂) |

| Calcium triflate (Ca(OTf)₂) |

| Thioamide |

| Indole |

| Pyridine |

| Thiazole (B1198619) |

| Furan |

Future Perspectives and Emerging Research Areas in 1,3 Diphenylpent 1 Yn 3 Ol Research

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of tertiary alcohols like 1,3-diphenylpent-1-yn-3-ol often involves organometallic reagents that can present challenges in terms of selectivity and functional group tolerance. nii.ac.jp Future research is geared towards developing more sustainable and efficient synthetic methodologies.

One promising avenue is the use of earth-abundant metal catalysts. For instance, iron-catalyzed systems are gaining traction for their low cost and reduced toxicity. A recently developed green and highly efficient one-pot method utilizes a co-catalysis of a Lewis acid and meso-tetraphenylporphyrin iron(III) chloride (FeTPPCl) for the synthesis of α-diaryl-β-alkynol derivatives in water at room temperature. sci-hub.se This approach is not only environmentally benign but also highly step-economic, offering good to excellent yields across a broad range of substrates. sci-hub.se The reusability of the FeTPPCl catalyst further enhances its sustainability profile. sci-hub.se

Another area of development is the use of controlled dilithiation of propargyl bromide to create the equivalent of a 1,3-dilithiopropyne dianion. researchgate.net This reactive intermediate efficiently reacts with ketones like benzophenone (B1666685) to produce homopropargyl alcohols in a single step with high yields. researchgate.net Further exploration of this and similar synthons could lead to more direct and atom-economical routes to this compound and its derivatives.

Exploration of Unprecedented Reactivity Modes

Beyond its synthesis, the reactivity of this compound and related en-yn-ols is a fertile ground for discovering novel chemical transformations. A significant finding is the chemo- and regioselective reductive deoxygenation of 1-en-4-yn-3-ols to form 1,4-enynes, a reaction co-catalyzed by FeF3 and TfOH. rsc.org This transformation proceeds through a propargylic carbocation that rearranges to a more stable benzylic carbocation, leading to the 1,4-enyne instead of an allene (B1206475) product. rsc.org This discovery opens up new possibilities for synthesizing these important structural motifs, which have applications in pharmaceuticals. rsc.org

The unique electronic and steric properties of this compound also make it a candidate for exploring unusual cyclization reactions. For example, derivatives of this compound have been used in the synthesis of functionalized thiazoles. acs.org The reaction of (E)-3-(furan-2-yl)-1,5-diphenylpent-1-en-4-yn-3-ol with thioamides, catalyzed by Ca(OTf)₂, demonstrates a chemo- and stereoselective cyclization that can be controlled to yield either kinetic or thermodynamic products. acs.orgvulcanchem.com The mechanism involves the formation of an allene intermediate followed by an intramolecular 5-exo dig cyclization. acs.org Investigating the reactivity of this compound under similar conditions could unveil new pathways to novel heterocyclic systems.

Integration into Cascade and Multicomponent Reactions

Cascade and multicomponent reactions represent a powerful strategy for increasing molecular complexity in a single operation, and this compound is an ideal substrate for such transformations. Its multiple functional groups—a hydroxyl group, a phenyl ring, and an alkyne—provide several handles for sequential reactions.

Recent research has shown the potential of related compounds in cascade reactions to form complex heterocyclic structures like pyridines. For instance, (E)-1,5-diphenylpent-4-yn-1-one oxime, a derivative of the parent structure, undergoes a K₂CO₃-mediated cyclization and rearrangement to yield 2,6-diphenylpyridin-3-ol. researchgate.net This highlights the potential for designing cascade sequences that begin with this compound, possibly involving an initial oxidation to the corresponding ketone.

Furthermore, the development of one-pot multicomponent reactions for the synthesis of highly substituted furans has been reported, showcasing the utility of related propargyl alcohols. thieme-connect.de Exploring the integration of this compound into similar multicomponent setups, perhaps involving an initial activation of the alkyne or hydroxyl group, could lead to the rapid assembly of diverse molecular scaffolds.

Advances in Catalytic Efficiency and Selectivity

Improving the efficiency and selectivity of reactions involving this compound is a key area for future research. This includes the development of more active and selective catalysts for its synthesis and subsequent transformations.

In the realm of asymmetric synthesis, the addition of phenylacetylene (B144264) to chiral racemic chloroketones has been achieved with good diastereoselectivity, controlled by the reaction temperature. mdpi.com Applying similar principles to the synthesis of chiral versions of this compound by using chiral ligands or catalysts could provide access to enantiomerically pure propargyl alcohols, which are valuable in medicinal chemistry.

The use of ate complexes as catalysts for the selective alkylation of ketones is another promising direction. nii.ac.jp These complexes can increase the nucleophilicity of organometallic reagents while decreasing their basicity, allowing for the efficient synthesis of tertiary alcohols from ketones that are prone to enolization. nii.ac.jp Refining these catalytic systems could lead to higher yields and selectivities in the synthesis of this compound.

Moreover, the asymmetric transfer hydrogenation of enones using Ru(II) catalysts has been shown to discriminate between double and triple bonds, selectively reducing the double bond. researchgate.net Applying such selective catalytic reductions to derivatives of this compound could provide access to a wider range of functionalized building blocks.

Q & A

Q. What synthetic methodologies are established for 1,3-Diphenylpent-1-yn-3-ol, and how can reaction conditions be optimized for yield?

A validated approach involves Iron(III) chloride-catalyzed dimerization of 1,1,3-trisubstituted prop-2-yn-1-ols. Optimal conditions include anhydrous FeCl₃ (10 mol%) in dichloromethane under nitrogen at room temperature, yielding up to 85%. Reaction progress is monitored via TLC, with purification by silica gel chromatography (hexane/ethyl acetate gradient). This method minimizes side reactions and ensures scalability .

Q. Which analytical techniques are critical for characterizing this compound, particularly its enantiomeric purity?

Chiral HPLC using an OD column with hexane:isopropanol (96:4) mobile phase (0.5 mL/min flow rate) resolves enantiomers, enabling quantification of enantiomeric excess (e.g., >98% ee). Complementary ¹H/¹³C NMR and IR spectroscopy confirm structural integrity. For trace impurities, GC-MS or LC-HRMS is recommended .

Advanced Research Questions

Q. What mechanistic pathways explain the FeCl₃-catalyzed dimerization of this compound into indenes?

FeCl₃ activates the alkyne via π-complexation, facilitating nucleophilic attack by a second propargyl alcohol. Computational studies propose a stepwise mechanism involving allenyl-carbocation intermediates, followed by cyclization to form indenes. Steric effects from phenyl groups dictate regioselectivity, favoring conjugated products .

Q. How can computational tools predict reactivity and stability in derivatives of this compound?

Density functional theory (DFT) calculates HOMO-LUMO gaps and Fukui indices to identify reactive sites. Molecular docking models interactions with catalytic surfaces, while thermodynamic simulations (e.g., Gibbs free energy) predict stability under varying conditions. These tools guide synthetic designs for functionalized derivatives .

Q. What strategies resolve discrepancies in reported solubility or stability data for this compound?

Systematic studies using gravimetric analysis across solvent polarities (hexane to DMSO) and temperatures (20–60°C) clarify inconsistencies. Hygroscopicity is mitigated via inert-atmosphere handling, while Karl Fischer titration ensures solvent dryness. Cross-validation with GC-MS or HPLC-MS confirms compound integrity .

Q. How can enantioselective synthesis of this compound be optimized for high optical purity?

Chiral Fe catalysts or auxiliaries (e.g., BINOL-derived ligands) enhance enantioselectivity. Parameters like solvent polarity (aprotic vs. protic), temperature (−20°C to 40°C), and catalyst loading (5–20 mol%) are screened via DoE (Design of Experiments). Chiral HPLC tracks enantiomeric ratios, with preparative SFC (supercritical fluid chromatography) for large-scale separations .

Methodological Notes

- Synthetic Optimization : Prioritize anhydrous conditions to prevent hydrolysis of intermediates.

- Analytical Rigor : Validate HPLC methods with internal standards (e.g., racemic mixtures) to ensure accuracy.

- Computational Validation : Cross-check DFT results with experimental kinetics (e.g., Eyring plots) for mechanistic confirmation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.